

CAS number and molecular formula for diethyl peroxide.

Author: BenchChem Technical Support Team. Date: December 2025

Diethyl Peroxide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **diethyl peroxide**, a simple yet reactive organic peroxide. It covers essential chemical data, synthesis and decomposition protocols, and critical safety and handling procedures. The information is intended for professionals in research and development who may encounter or work with this compound.

Core Chemical and Physical Properties

Diethyl peroxide is a volatile and flammable liquid. Its fundamental identifiers and key physical properties are summarized below for easy reference.

Identifier/Property	Value	Reference
CAS Number	628-37-5	[1][2][3][4]
Molecular Formula	C4H10O2	[1][2][3][4]
Molecular Weight	90.12 g/mol	[1][2][3][4]
Appearance	Colorless liquid	
Boiling Point	65 °C	[2]
Melting Point	-70 °C	[2]
Density	0.839 g/cm ³	[2]
Flash Point	4.7 °C	[2]
Vapor Pressure	173 mmHg at 25°C	[2]

Synthesis of Diethyl Peroxide

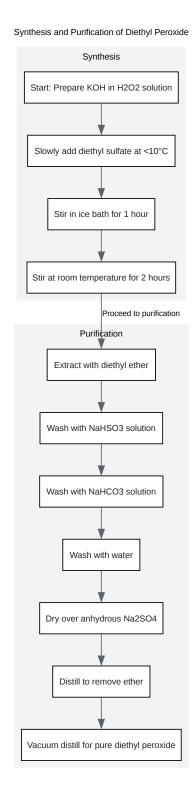
The synthesis of **diethyl peroxide** requires careful execution due to the potential hazards of peroxides. A common laboratory-scale method is a modification of the Baeyer-Villiger reaction.

Experimental Protocol: Synthesis via Modified Baeyer-Villiger Reaction

This protocol is based on the method described by Baeyer and Villiger and later modified by Harris and Egerton.

Materials:

- Diethyl sulfate
- Hydrogen peroxide (30%)
- · Potassium hydroxide
- Diethyl ether (peroxide-free)


- Anhydrous sodium sulfate
- Ice bath
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place a solution of potassium hydroxide in hydrogen peroxide (30%). The flask should be immersed in an ice bath to maintain a low temperature.
- Addition of Diethyl Sulfate: Slowly add diethyl sulfate to the stirred peroxide solution via the dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C.
- Reaction: After the addition is complete, continue stirring the mixture in the ice bath for one hour, followed by stirring at room temperature for an additional two hours.
- Extraction: Transfer the reaction mixture to a separatory funnel. Extract the diethyl peroxide into peroxide-free diethyl ether.
- Washing: Wash the ether layer sequentially with a dilute solution of sodium bisulfite (to remove unreacted peroxide), a saturated solution of sodium bicarbonate, and finally with water.
- Drying: Dry the ether layer over anhydrous sodium sulfate.
- Purification: Carefully remove the diethyl ether by distillation at atmospheric pressure. The
 remaining liquid is crude diethyl peroxide, which can be further purified by vacuum
 distillation.

Synthesis and Purification Workflow

Click to download full resolution via product page

Caption: A workflow diagram illustrating the key steps in the synthesis and purification of **diethyl peroxide**.

Thermal Decomposition of Diethyl Peroxide

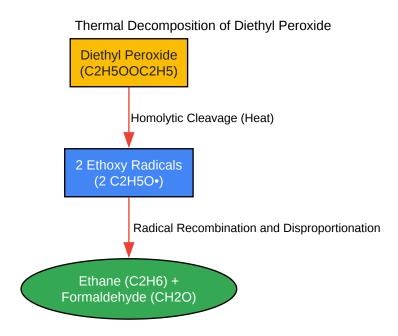
The thermal decomposition of **diethyl peroxide** has been studied to understand its stability and reaction kinetics. The primary decomposition pathway involves the homolytic cleavage of the oxygen-oxygen bond.

Experimental Protocol: Gas-Phase Thermal Decomposition Study

This protocol outlines a general procedure for studying the gas-phase decomposition of **diethyl peroxide** in a flow system.

Apparatus:

- Flow reactor (quartz or Pyrex tube) housed in a furnace
- Syringe pump for introducing the peroxide
- Carrier gas supply (e.g., nitrogen or argon)
- Trapping system for products (e.g., cold traps)
- Analytical instrument (e.g., gas chromatograph-mass spectrometer, GC-MS)


Procedure:

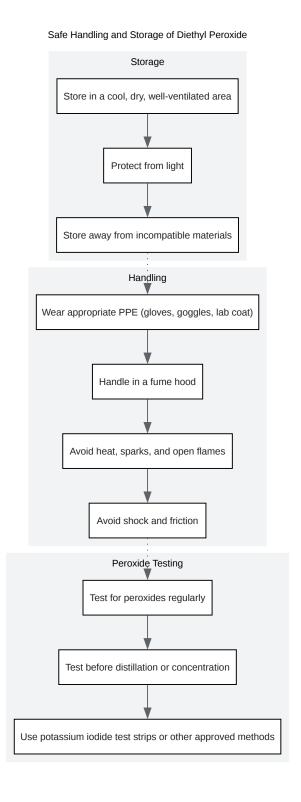
- System Setup: Assemble the flow reactor system and ensure it is leak-tight.
- Temperature Control: Heat the furnace to the desired reaction temperature and allow it to stabilize.
- Peroxide Introduction: Use a syringe pump to introduce a dilute solution of diethyl peroxide
 in a suitable solvent (e.g., toluene) into a heated inlet, where it vaporizes and mixes with the
 carrier gas.

- Decomposition: The gaseous mixture flows through the heated reactor tube, where thermal decomposition occurs.
- Product Collection: The reaction products exiting the reactor are passed through a series of cold traps (e.g., cooled with liquid nitrogen) to condense the products.
- Analysis: The collected products are analyzed using GC-MS to identify and quantify the decomposition products, which are primarily ethane and formaldehyde.
- Kinetic Analysis: By varying the temperature and flow rate, the rate constants for the decomposition can be determined, allowing for the calculation of the activation energy.[1]

Thermal Decomposition Pathway

Click to download full resolution via product page

Caption: A simplified diagram showing the thermal decomposition pathway of **diethyl peroxide**.


Safety and Handling of Diethyl Peroxide

Diethyl peroxide is a hazardous compound that must be handled with extreme caution. It is sensitive to heat, shock, and friction, and can be explosive, especially when concentrated.

Safe Handling and Storage Workflow

Click to download full resolution via product page

Caption: A logical workflow for the safe handling and storage of **diethyl peroxide**.

General Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
- Ventilation: Handle **diethyl peroxide** in a well-ventilated chemical fume hood.
- Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.
- Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents.[5] Store in the original container, which may contain inhibitors.[5]
- Handling: Avoid shock, friction, and any conditions that could lead to concentration of the peroxide.
- Peroxide Testing: Regularly test for the presence of peroxides, especially before any distillation or concentration steps.[5] Peroxide test strips are commercially available for this purpose.[5]
- Disposal: Dispose of diethyl peroxide as hazardous waste according to institutional and regulatory guidelines.

Analytical Methods for Peroxide Detection

The detection and quantification of peroxides are crucial for safety and quality control. Several methods can be employed for this purpose.

Qualitative Test for Peroxides

A common and simple qualitative test for the presence of peroxides involves the use of potassium iodide.

Procedure:

 Add 1 mL of the sample to be tested to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.

 A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Quantitative Spectrophotometric Analysis

For a quantitative determination of peroxide concentration, spectrophotometric methods can be used. One such method involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the peroxide, followed by the formation of a colored complex with a suitable reagent.

Experimental Protocol: Spectrophotometric Determination

Reagents:

- Ferrous ammonium sulfate solution
- Ammonium thiocyanate solution
- Appropriate solvent (e.g., a mixture of methanol and butanol)
- Standard solutions of ferric chloride for calibration

Procedure:

- Sample Preparation: Dissolve a known amount of the sample containing **diethyl peroxide** in the chosen solvent.
- Reaction: Add the ferrous ammonium sulfate solution to the sample. The peroxide will
 oxidize the Fe²⁺ to Fe³⁺.
- Color Formation: Add the ammonium thiocyanate solution. The Fe³⁺ ions will react with thiocyanate to form a red-colored complex.
- Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferric thiocyanate complex using a spectrophotometer.
- Quantification: Determine the concentration of peroxides in the original sample by comparing the absorbance to a calibration curve prepared using standard ferric chloride solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. m.youtube.com [m.youtube.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 4. uml.edu [uml.edu]
- 5. uh.edu [uh.edu]
- To cite this document: BenchChem. [CAS number and molecular formula for diethyl peroxide.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213312#cas-number-and-molecular-formula-for-diethyl-peroxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com